molecular formula C12H24O B14164051 4-Hexylcyclohexan-1-ol CAS No. 80407-01-8

4-Hexylcyclohexan-1-ol

Cat. No.: B14164051
CAS No.: 80407-01-8
M. Wt: 184.32 g/mol
InChI Key: KBAGHZBLGCSVEN-UHFFFAOYSA-N
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Description

4-Hexylcyclohexan-1-ol is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a hexyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 4-hexylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method includes the reduction of 4-hexylcyclohexanone using sodium borohydride (NaBH4) in an alcohol solvent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hexylcyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized to 4-hexylcyclohexanone using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Reduction of 4-hexylcyclohexanone to this compound can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an alcohol solvent.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-hexylcyclohexyl chloride.

Major Products Formed:

  • Oxidation of this compound yields 4-hexylcyclohexanone.
  • Reduction of 4-hexylcyclohexanone produces this compound.
  • Substitution reactions can yield various derivatives, such as 4-hexylcyclohexyl chloride.

Scientific Research Applications

4-Hexylcyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.

    Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hexylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hexyl group contributes to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

    Cyclohexanol: Similar to 4-Hexylcyclohexan-1-ol but lacks the hexyl group.

    4-Methylcyclohexan-1-ol: Contains a methyl group instead of a hexyl group.

    4-Ethylcyclohexan-1-ol: Contains an ethyl group instead of a hexyl group.

Uniqueness: this compound is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties. This structural feature enhances its hydrophobicity and influences its reactivity compared to other substituted cyclohexanols.

Properties

IUPAC Name

4-hexylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAGHZBLGCSVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281290
Record name 4-hexylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80407-01-8, 77866-60-5
Record name NSC21168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hexylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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